Loratadine-d4 N-Oxide
Description
Properties
CAS No. |
1795033-49-6 |
|---|---|
Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
402.911 |
IUPAC Name |
ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
InChI Key |
AEYRDESTWAYZTA-IDPVZSQYSA-N |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 |
Synonyms |
4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic-d4 Acid Ethyl Ester; Sch 38554-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Loratadine-d4 N-Oxide vs. Loratadine N-Oxide
- Loratadine N-Oxide (CAS 165739-62-8) lacks deuterium substitution and has the molecular formula C₂₂H₂₃ClN₂O₃ (MW 398.88 g/mol). The N-oxide group increases polarity compared to the parent loratadine, influencing solubility and metabolic stability .
- This compound incorporates four deuterium atoms, increasing its molecular weight by ~4 g/mol (to 418.91 g/mol). This isotopic labeling allows for precise quantification in bioanalytical assays .
This compound vs. Loratadine Epoxide N-Oxide
- Loratadine-d4 Epoxide N-Oxide (CAS 1794754-14-5) contains both an epoxide ring and an N-oxide group. Its molecular formula is C₂₂H₁₉D₄ClN₂O₄ (identical to this compound), but structural differences arise from the epoxide’s three-membered oxygen ring, which introduces steric strain and reactivity .
Comparison with Ranitidine-N-Oxide
- Ranitidine-N-Oxide (a metabolite of ranitidine) shares the N-oxide functional group but belongs to a different drug class (H₂ antagonist). Its molecular formula is C₁₃H₂₂N₄O₃S , highlighting distinct structural and therapeutic profiles .
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1795033-49-6* | C₂₂H₁₉D₄ClN₂O₄ | 418.91 | N-oxide, deuterium |
| Loratadine N-Oxide | 165739-62-8 | C₂₂H₂₃ClN₂O₃ | 398.88 | N-oxide |
| Loratadine-d4 Epoxide N-Oxide | 1794754-14-5 | C₂₂H₁₉D₄ClN₂O₄ | 418.91 | N-oxide, epoxide, deuterium |
| Ranitidine-N-Oxide | Not specified | C₁₃H₂₂N₄O₃S | 314.40 | N-oxide, nitroethenyl |
*Note: Discrepancy exists between CAS numbers in (1794754-14-5) and (1795033-49-6), possibly due to formulation variants or data entry errors .
Pharmacokinetic and Analytical Relevance
- Deuterated Compounds : this compound’s deuterium labeling minimizes isotopic interference in liquid chromatography-mass spectrometry (LC-MS), enabling accurate tracking of loratadine metabolism in vivo .
- N-Oxide Functional Group : Enhances polarity, reducing membrane permeability but increasing water solubility. This contrasts with epoxide-containing analogs (e.g., Loratadine-d4 Epoxide N-Oxide), where the strained epoxide ring may confer reactivity or metabolic instability .
Preparation Methods
Reaction Conditions and Optimization
-
Grignard Reagent Preparation : N-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran (THF) at 20–48°C, forming the organometallic intermediate. Deuterated variants use N-methyl-4-chloropiperidine-d4 to introduce four deuterium atoms.
-
Nucleophilic Addition : The Grignard reagent is added to a cooled (-85°C to -95°C) solution of the tricyclic ketone in THF, followed by hydrolysis with ammonium chloride to yield the carbinol intermediate. This step achieves 73.2% yield with 87.99% purity.
-
Dehydration : The carbinol undergoes acid-catalyzed dehydration (e.g., HCl gas) to form the olefin intermediate, a precursor for loratadine.
Table 1: Key Parameters in Grignard-Based Synthesis
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | -85°C to -95°C | Minimizes side reactions |
| THF Solvent Volume | 1.17 L per 0.41 mol | Ensures reagent solubility |
| Post-Hydrolysis Extraction | Ethyl acetate | Removes inorganic byproducts |
Catalytic Asymmetric N-Oxidation
The N-oxidation step introduces the N-oxide functional group enantioselectively. A peptide-catalyzed method reported in PMC employs aspartic acid-containing catalysts to achieve >99:1 enantiomeric ratio (er) for loratadine analogs.
Mechanistic Insights
-
Oxidant Selection : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) selectively oxidizes the pyridine nitrogen over epoxidation (3.9:1 ratio).
-
Catalyst Design : Boc-Asp-OMe peptides enhance enantioselectivity by forming hydrogen bonds with the substrate, directing oxygen delivery to one face of the molecule.
-
Substrate Scope : Electron-withdrawing groups (e.g., -CF3) on the phenyl urea moiety improve conversion (up to 100%) but reduce chemoselectivity (1:1.1 N-oxide/epoxide ratio).
Table 2: Peptide-Catalyzed N-Oxidation Performance
| Substrate | Catalyst | Oxidant | Conversion (%) | N-Oxide:Epoxide | er (N-Oxide) |
|---|---|---|---|---|---|
| 1b | Boc-Asp | m-CPBA | 69 | 3.9:1 | 89:11 |
| 1h | P5 | H2O2 | 100 | 1:1.1 | >99:1 |
Deuterium Incorporation Strategies
Deuterium is introduced at the 2,2,6,6 positions of the piperidine ring via isotopic labeling during Grignard reagent synthesis.
Synthetic Routes
-
Deuterated Starting Materials : N-methyl-4-chloropiperidine-d4 is prepared by halogen-deuterium exchange using D2O and catalytic Pd/BaSO4.
-
Stability Considerations : Low-temperature conditions (-85°C) prevent deuterium loss via proton exchange during the Grignard reaction.
Isotopic Purity Validation
-
Mass spectrometry confirms 98% deuterium incorporation, critical for avoiding metabolic interference in tracer studies.
Oxidation Using Peracids and Transition Metal Catalysts
Alternative N-oxidation methods employ transition metal catalysts for industrial-scale production.
Peracid-Mediated Oxidation
Copper-Catalyzed Oxidation
-
Conditions : Copper(II) acetate in trifluoroethanol at 60°C for 12 hours achieves 78% yield but requires anion exchange (NH4PF6) for product isolation.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Enantioselectivity (er) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard + Peptide | 73.2 | >99:1 | Lab-scale | Low |
| Peracid Oxidation | 85 | Racemic | Industrial | High |
| Copper Catalysis | 78 | 80:20 | Pilot-scale | Moderate |
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of Loratadine-d4 N-Oxide in experimental settings?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z alignment with theoretical values) and nuclear magnetic resonance (NMR) spectroscopy to validate deuterium labeling and N-oxide functional groups. Isotopic purity can be assessed via isotope ratio mass spectrometry (IRMS). Chromatographic methods (e.g., HPLC or UHPLC with UV detection) should demonstrate a single peak under optimized conditions, indicating >95% purity .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal. For example, online solid-phase extraction (SPE) coupled with UHPLC-MS/MS minimizes manual sample preparation while achieving sensitivity down to 10 µg/kg in plant or biological matrices. Calibration curves should use weighted linear regression (e.g., 1/x² weighting) to ensure accuracy across dynamic ranges .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines for chemical handling. Use fume hoods for weighing and synthesis steps, and wear nitrile gloves and safety goggles. In case of skin contact, rinse thoroughly with water; for inhalation exposure, relocate to fresh air and seek medical evaluation. Maintain a safety data sheet (SDS) with CAS-specific hazard information (CAS: 1794754-14-5) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental data and computational predictions for this compound’s mutagenicity?
- Methodological Answer : Apply structure-activity relationship (SAR) fingerprint analysis to evaluate structural alerts (e.g., aromatic N-oxide substructures). Compare in vitro Ames test results with (Q)SAR models (e.g., Leadscope’s expert-rule-based system). If contradictions arise, validate via metabolic activation studies using S9 liver fractions to assess if N-oxide reduction alters mutagenic potential .
Q. What experimental design considerations are essential for studying this compound’s metabolic pathways in vivo?
- Methodological Answer : Use isotopically labeled rats or hepatocyte models to trace deuterium retention post-metabolism. Employ stable isotope tracing (e.g., ¹³C or ²H-NMR) to identify metabolites. Control for deuterium exchange by comparing results with non-deuterated analogs. Ensure raw data (e.g., chromatograms, spectra) are archived in standardized formats (e.g., mzML for mass spectrometry) to support reproducibility .
Q. How should researchers address low recovery rates of this compound in extraction protocols?
- Methodological Answer : Optimize pH-dependent liquid-liquid extraction (LLE) or SPE sorbents (e.g., mixed-mode cation exchange). Assess recovery using spiked blank matrices and adjust ion-pairing reagents (e.g., formic acid or ammonium acetate). Validate with spike-and-recovery experiments (n ≥ 5 replicates) and report relative standard deviations (RSD) to quantify variability .
Q. What strategies improve the reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Standardize reaction conditions (e.g., solvent purity, temperature, and catalyst ratios) using reaction monitoring via in situ FTIR or Raman spectroscopy. Publish detailed synthetic procedures in line with journal guidelines (e.g., Chromatography’s requirements for experimental replication), including raw spectral data in supplementary materials .
Data Analysis and Reporting
Q. How can researchers statistically validate contradictory findings in this compound bioactivity studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets and calculate effect sizes with 95% confidence intervals. Use funnel plots to detect publication bias. For in-house contradictions, perform Grubbs’ test to identify outliers and repeat experiments under blinded conditions to minimize observer bias .
Q. What metadata standards are critical for sharing this compound research data?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental parameters (e.g., LC gradient profiles, collision energies), instrument calibration logs, and raw data files in open formats (e.g., .mzXML for MS). Use electronic lab notebooks (ELNs) for real-time metadata capture and repository submissions (e.g., Zenodo or ChemRxiv) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
